molecular formula C6H6NNaO2S B11942285 Sodium 4-methylpyridine-2-sulfinate

Sodium 4-methylpyridine-2-sulfinate

Cat. No.: B11942285
M. Wt: 179.17 g/mol
InChI Key: MSJCRXKGHJSCOV-UHFFFAOYSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium 4-methylpyridine-2-sulfinate typically involves the sulfonylation of 4-methylpyridine. One common method includes the reaction of 4-methylpyridine with sulfur dioxide and sodium hydroxide under controlled conditions . The reaction is carried out in an aqueous medium, and the product is isolated through crystallization.

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common practices to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: Sodium 4-methylpyridine-2-sulfinate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various pyridine derivatives, sulfonic acids, and sulfides .

Mechanism of Action

The mechanism of action of sodium 4-methylpyridine-2-sulfinate primarily involves its role as a nucleophilic coupling partner in palladium-catalyzed cross-coupling reactions. The compound interacts with aryl halides in the presence of a palladium catalyst, leading to the formation of carbon-carbon bonds. This process is facilitated by the stability and reactivity of the sulfinate group, which enhances the efficiency of the coupling reaction .

Comparison with Similar Compounds

Comparison: Sodium 4-methylpyridine-2-sulfinate stands out due to its unique ability to facilitate Suzuki-Miyaura cross-coupling reactions with high efficiency and stability. Unlike pyridine-2-boronates, which are less stable and less efficient, this compound provides a more reliable and versatile option for synthesizing pyridine derivatives .

Properties

Molecular Formula

C6H6NNaO2S

Molecular Weight

179.17 g/mol

IUPAC Name

sodium;4-methylpyridine-2-sulfinate

InChI

InChI=1S/C6H7NO2S.Na/c1-5-2-3-7-6(4-5)10(8)9;/h2-4H,1H3,(H,8,9);/q;+1/p-1

InChI Key

MSJCRXKGHJSCOV-UHFFFAOYSA-M

Canonical SMILES

CC1=CC(=NC=C1)S(=O)[O-].[Na+]

Origin of Product

United States

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